![molecular formula C18H22N2S2 B4130366 N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4130366.png)
N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea
Overview
Description
N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as SIB-1757, is a compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of thiourea derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood. However, studies have shown that it acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and plays a role in the development of insulin resistance. By inhibiting PTP1B, N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea can improve insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects
N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have various biochemical and physiological effects. Studies have shown that it can improve glucose tolerance and insulin sensitivity in animal models. Additionally, N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea is its well-established synthesis method. Additionally, it has been shown to have promising results in various scientific research fields. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret study results.
Future Directions
There are several future directions for the study of N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential use in the treatment of neurodegenerative diseases. Finally, studies are needed to investigate the long-term effects of N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea on human health.
Scientific Research Applications
N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(2-methylsulfanylphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S2/c1-4-13(2)14-9-11-15(12-10-14)19-18(21)20-16-7-5-6-8-17(16)22-3/h5-13H,4H2,1-3H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQQADUKBLKZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.